molecular formula C7H4Cl2N2O B1430791 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190322-13-4

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1430791
CAS No.: 1190322-13-4
M. Wt: 203.02 g/mol
InChI Key: BVYWJVMTYRWFEK-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS: 1190322-13-4) is a bicyclic heteroaromatic compound featuring a pyrrolopyridine core substituted with two chlorine atoms at positions 4 and 4. Its molecular formula is C₇H₄Cl₂N₂O, with a molecular weight of 203.03 g/mol. This compound is structurally related to 7-azaindole derivatives, which are widely studied for their bioisosteric properties in medicinal chemistry, particularly as mimics of indole and purine scaffolds . The dichloro substitution enhances electrophilicity, making it a valuable intermediate in rhodium-catalyzed asymmetric reactions, such as 1,4-additions to generate 7-azaoxindole derivatives with high stereoselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyridine with an appropriate amine, followed by cyclization to form the pyrrolo[2,3-b]pyridine core . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives are potent inhibitors of fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

The structural and functional uniqueness of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is highlighted through comparisons with analogs (Table 1). Key differences arise from chlorine positioning, ring saturation, and additional substituents, which influence reactivity, solubility, and biological activity.

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name CAS No. Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1190322-13-4 Cl at 4,6; pyrrolo[2,3-b]pyridine core C₇H₄Cl₂N₂O 203.03 High electrophilicity; used in rhodium-catalyzed asymmetric synthesis
5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine 1190317-72-6 Cl at 5,6; unsaturated pyrrolopyridine C₇H₄Cl₂N₂ 187.03 Positional isomer; lower polarity due to lack of ketone
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one 1260672-68-1 Cl at 4,6; pyrrolo[3,2-c]pyridine core C₇H₄Cl₂N₂O 203.03 Ring positional isomer; altered electronic distribution
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 220896-14-0 Cl at 6; mono-substituted C₇H₅ClN₂O 168.58 Reduced steric hindrance; higher solubility
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 1190314-60-3 Cl at 5; mono-substituted C₇H₅ClN₂O 168.58 Distinct regiochemistry affects binding in kinase inhibitors
6-Chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 1581754-84-8 Cl at 6; dimethyl substitution C₉H₉ClN₂O 196.63 Enhanced steric bulk; potential for improved metabolic stability

Positional Isomerism and Reactivity

  • Chlorine Substitution: The 4,6-dichloro configuration in the target compound increases electrophilicity compared to mono-chloro analogs (e.g., 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one), enabling efficient participation in catalytic cycles as a Michael acceptor . In contrast, 5,6-dichloro isomers lack the ketone group, reducing polarity and limiting utility in stereoselective reactions .

Pharmacological Relevance

  • Bioisosterism : The pyrrolopyridine core mimics indole and purine systems, making it valuable in kinase inhibitor design. For example, dimethyl-substituted analogs (e.g., 1581754-84-8) are explored for Rho-kinase inhibition due to improved steric and electronic profiles .
  • Solubility and Bioavailability: Mono-chloro derivatives (e.g., 220896-14-0) exhibit higher aqueous solubility than dichloro counterparts, advantageous for drug formulation .

Biological Activity

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound notable for its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₇H₄Cl₂N₂O and features a pyrrolo[2,3-b]pyridine core with chlorine substituents at positions 4 and 6. This structural configuration enhances its reactivity and biological interactions compared to similar compounds.

Property Value
Molecular FormulaC₇H₄Cl₂N₂O
Molecular Weight195.02 g/mol
Physical StateSolid
SolubilitySoluble in DMSO

The primary mechanism of action for this compound involves the inhibition of FGFR signaling pathways. FGFRs play crucial roles in cellular processes such as proliferation, differentiation, and angiogenesis. The compound binds to FGFRs and inhibits their autophosphorylation, which subsequently prevents the activation of downstream signaling pathways essential for tumor growth and survival.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory activity against various FGFR isoforms (FGFR1, FGFR2, FGFR3). In vitro studies have shown that the compound effectively inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis.

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound have been evaluated through various assays. For instance:

  • Cell Proliferation Assay : The compound reduced the viability of cancer cell lines significantly compared to control groups.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.

Case Studies

  • Breast Cancer Model : In a study involving murine breast cancer models, administration of this compound resulted in a marked reduction in tumor size compared to untreated controls. The study highlighted the compound's ability to inhibit tumor growth through FGFR pathway modulation.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties; however, further investigation is required to establish efficacy against specific pathogens.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its low molecular weight. Its bioavailability and metabolic stability are critical factors for its development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, fluorination using Selectfluor® in acetonitrile/ethanol at 70°C (as seen in analogous pyrrolo[2,3-b]pyridine derivatives) can introduce chlorine atoms at specific positions . A critical step is regioselective halogenation, which requires careful control of reaction time and stoichiometry to avoid over-halogenation. Post-reaction purification via column chromatography (e.g., DCM/EA gradients) is essential to isolate the target compound .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) is standard for confirming regiochemistry. For instance, in similar compounds, coupling constants (e.g., J = 4.7 Hz for H-5 in ¹H NMR) and chemical shifts (e.g., δ = -172.74 ppm in ¹⁹F-NMR) provide insights into substitution patterns . High-Resolution Mass Spectrometry (HRMS) further validates molecular formulas (e.g., observed [M+H]⁺ within 0.3 ppm of theoretical values) .

Q. What solvents and reaction conditions optimize yield in halogenation steps?

  • Methodological Answer : Polar aprotic solvents like DMF or acetonitrile are preferred for halogenation. For example, Selectfluor® in acetonitrile/ethanol at 70°C achieves moderate yields (~29%) in fluorination reactions . Elevated temperatures (70–90°C) and inert atmospheres (N₂/Ar) minimize side reactions.

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in functionalizing the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer : Regioselectivity is governed by the electron density of the aromatic system. Electrophilic substitution favors the 4- and 6-positions due to lower steric hindrance and resonance stabilization. For example, nitration of analogous compounds with HNO₃/H₂SO₄ at 0°C selectively targets the 3-position, while halogenation with NIS (N-iodosuccinimide) occurs at the 5-position . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Methodological Answer : Intermediate trapping and telescoping reactions improve efficiency. For instance, one-pot Suzuki-Miyaura couplings using Pd(PPh₃)₄ and boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) at 105°C in toluene/EtOH/H₂O reduce isolation steps . Additionally, optimizing protecting groups (e.g., benzoyl for ribofuranosyl derivatives) stabilizes intermediates during glycosylation .

Q. How does crystallography resolve ambiguities in structural assignments?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry. For example, SCXRD of 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine revealed bond lengths (mean C–C = 0.004 Å) and dihedral angles consistent with theoretical predictions . Data-to-parameter ratios > 14.0 ensure reliability in structural refinement .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for similar compounds: How to reconcile?

  • Methodological Answer : Variations in NMR shifts (e.g., ±0.2 ppm for NH protons) often arise from solvent effects (DMSO-d₆ vs. CDCl₃) or concentration differences. Cross-referencing with HRMS and IR spectroscopy (e.g., NH stretches at ~3300 cm⁻¹) helps validate assignments. For example, conflicting ¹H NMR data for pyrrolo[2,3-b]pyridines were resolved by comparing coupling constants across multiple studies .

Q. Why do analogous compounds exhibit divergent biological activities despite structural similarity?

  • Methodological Answer : Subtle differences in substituent electronegativity (e.g., Cl vs. CF₃ at position 6) alter binding kinetics. For instance, 4,6-dichloro derivatives show higher kinase inhibition than mono-chloro analogs due to enhanced hydrophobic interactions . SAR studies using isosteric replacements (e.g., Br for Cl) and molecular docking (e.g., AutoDock Vina) can elucidate these effects .

Properties

IUPAC Name

4,6-dichloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYWJVMTYRWFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

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